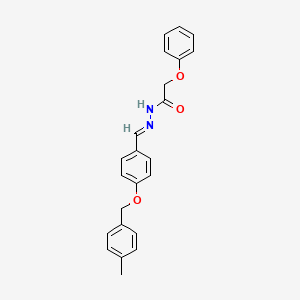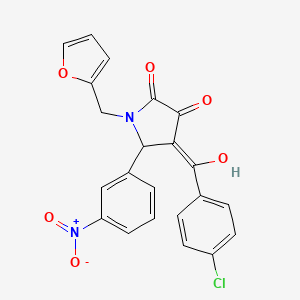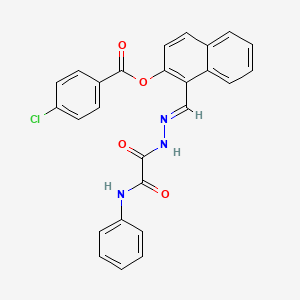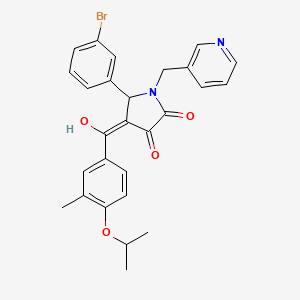
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C16H16ClN3OS and a molecular weight of 333.842 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the condensation of 2-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. It can chelate metal ions, which may inhibit metalloenzymes involved in critical biological processes. Additionally, the compound can interfere with nucleic acid synthesis and function, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group instead of a chlorine atom.
4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with the ethoxy group at the 4-position instead of the 2-position.
2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 2-position and the chlorine atom on the phenyl ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Propriétés
Numéro CAS |
769143-91-1 |
|---|---|
Formule moléculaire |
C16H16ClN3OS |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[(E)-(2-ethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-21-15-9-4-3-6-12(15)11-18-20-16(22)19-14-8-5-7-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+ |
Clé InChI |
VELNNSDHYZDVGQ-WOJGMQOQSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3Z)-1-Benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B12025328.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025337.png)
![4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025360.png)


![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)

